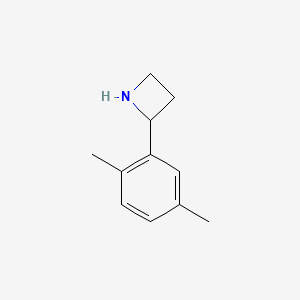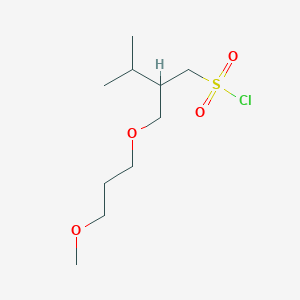
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, a methoxypropoxy group, and a methylbutane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 3-methoxypropanol with a sulfonyl chloride precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sulfonyl chloride group. The reaction temperature is maintained between 60-70°C, and the reaction time is approximately 30 minutes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is purified through techniques such as distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: Under acidic or basic conditions, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the sulfonyl chloride group.
Oxidizing and Reducing Agents: Various oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used depending on the desired reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
科学研究应用
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
作用机制
The mechanism of action of 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.
相似化合物的比较
Similar Compounds
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride: Similar in structure but contains a pyridine ring instead of a butane backbone.
2-Methyl-3-methoxybenzoic Acid: Contains a methoxy group and a methyl group but lacks the sulfonyl chloride functionality.
Uniqueness
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a methoxypropoxy group. This combination imparts distinct reactivity and functional properties, making it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C10H21ClO4S |
|---|---|
分子量 |
272.79 g/mol |
IUPAC 名称 |
2-(3-methoxypropoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-9(2)10(8-16(11,12)13)7-15-6-4-5-14-3/h9-10H,4-8H2,1-3H3 |
InChI 键 |
IJSQEPYZIIQQMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(COCCCOC)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
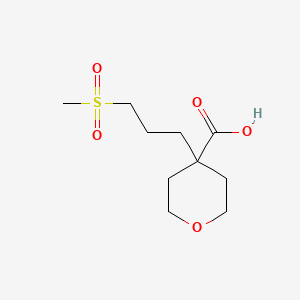
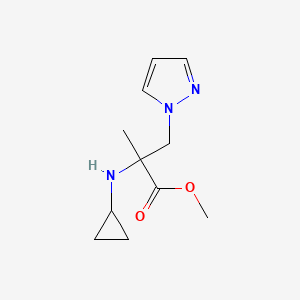


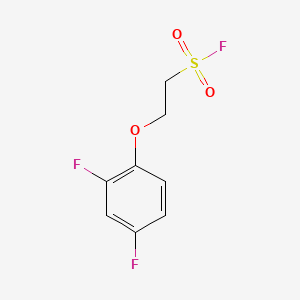
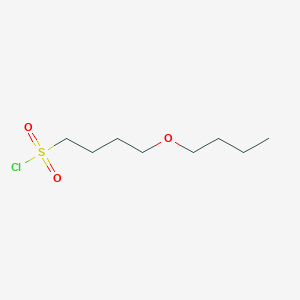

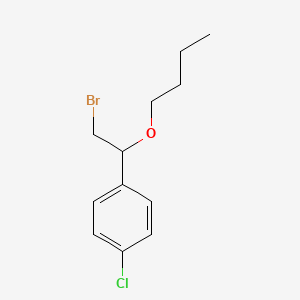
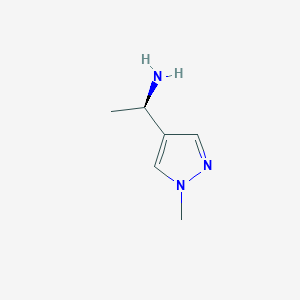
![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)

